(3R,4R)-N,4-dimethyl-piperidin-3-amine
Overview
Description
(3R,4R)-N,4-dimethyl-piperidin-3-amine is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. Its structure consists of a piperidine ring substituted with a methyl group at the nitrogen atom and another methyl group at the 4-position, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N,4-dimethyl-piperidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 1-benzyl-4-methyl-3-ketone piperidine.
Reaction with Methylamine: The ketone is reacted with methylamine in the presence of titanium tetrachloride and triethylamine in toluene at 35°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-N,4-dimethyl-piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(3R,4R)-N,4-dimethyl-piperidin-3-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-N,4-dimethyl-piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride
Uniqueness
(3R,4R)-N,4-dimethyl-piperidin-3-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(3R,4R)-N,4-dimethylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQFIZCZIYDUSZ-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.